Product packaging for ANILOFOS OXON(Cat. No.:CAS No. 171980-56-6)

ANILOFOS OXON

Cat. No.: B1142930
CAS No.: 171980-56-6
M. Wt: 351.789
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Description

Anilofos Oxon is the oxygen analog (oxon) of the organophosphate herbicide Anilofos. As a common metabolic pathway for thiono-organophosphorus compounds, thions are often bioactivated by cytochrome P450 enzymes to their corresponding oxons, which are typically more potent acetylcholinesterase (AChE) inhibitors . Whereas the parent compound, Anilofos, is used as a selective herbicide to control grasses and sedges in rice by inhibiting cell division , its oxon metabolite is of significant research interest in toxicology studies. Researchers investigate this compound to understand the biochemical toxicodynamics of organophosphate compounds, particularly their potential to inhibit cholinesterase activity in the brain, erythrocytes, and liver . Studies on Anilofos suggest that oxon metabolites may contribute to mechanisms of toxicity beyond AChE inhibition, such as inducing oxidative stress and altering the activity of key membrane-bound enzymes like ATPase . This compound is provided exclusively for laboratory research purposes to explore these and other toxicological mechanisms. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

171980-56-6

Molecular Formula

C13H19ClNO4PS

Molecular Weight

351.789

Synonyms

ANILOFOS OXON

Origin of Product

United States

Chemical Profile of Anilofos Oxon

While specific experimental data for anilofos (B1665504) oxon is limited in publicly available literature, its chemical properties can be inferred from its structure and the known properties of its parent compound, anilofos.

Table 1: Chemical and Physical Properties of Anilofos

PropertyValue
Chemical Formula C13H19ClNO3PS2
Molar Mass 367.84 g/mol
Appearance White-to-brown solid
Melting Point 51 °C
Boiling Point 444 °C
Water Solubility 9.4 mg/L
Vapor Pressure 2.2 mPa
IUPAC Name S-4-chloro-N-isopropylcarbaniloylmethyl-O, O-dimethylphosphorodithioate

Source: wikipedia.org

Anilofos oxon would have a similar structure to anilofos, with the key difference being the substitution of the sulfur atom in the phosphorodithioate (B1214789) group with an oxygen atom, forming a phosphorothioate. This change in structure would likely alter its physical properties, such as polarity and solubility.

Environmental Dynamics and Abiotic Transformation of Anilofos Oxon

Photodegradation Mechanisms and Kinetics of Anilofos (B1665504) Oxon in Aquatic and Terrestrial Environments

Photodegradation, or photolysis, is a key process that breaks down chemical compounds through the energy of light. For many organophosphorus pesticides, this is a significant transformation pathway in surface waters and on soil. researchgate.netresearchgate.net The formation of organophosphate oxons from their parent thion compounds in the environment has been attributed to factors including photodegradation by ultraviolet light. nih.gov While direct research on the photolysis of anilofos oxon is limited, studies on the parent compound and other organophosphate oxons provide valuable insights.

Research on anilofos showed it to be relatively stable to photolysis on soil surfaces, with degradation rates under 10% after 96 hours of illumination, indicating a long half-life under these conditions. scientific.netresearchgate.net However, its oxygen analog, this compound, is expected to be more susceptible to light-induced degradation, similar to other oxons like malaoxon (B1675925), which has a photodegradation half-life of 45.5 minutes under laboratory conditions using a xenon lamp. nih.gov

The rate of photodegradation is highly dependent on the intensity and wavelength of light. Studies on analogous organophosphorus pesticides have confirmed that both direct and indirect photolysis are important transformation processes in natural waters, driven by absorption of light in the solar UV range (>290 nm). researchgate.net

For the parent compound anilofos, the rate of photocatalytic degradation (using a TiO₂ catalyst) in aqueous solution was found to be directly influenced by the radiant flux. The degradation was significantly faster under the high radiant flux of natural daylight compared to lower-intensity artificial light sources. researchgate.net This suggests that the photodegradation of this compound would likewise be most rapid under intense, direct sunlight.

Table 1: Influence of Radiant Flux on the Photocatalytic Degradation of Anilofos (Data based on the parent compound, anilofos, in the presence of a TiO₂ catalyst)

Radiant Flux (Lux)Degradation Rate Description
109Slow
655 x 10¹Moderate
601 x 10² to 1074 x 10²Fast
Source: Based on findings from a study on the photocatalytic degradation of anilofos. researchgate.net

Specific photolytic transformation products of this compound have not been documented in available research. However, studies on other organophosphate oxons and the parent anilofos provide clues to potential degradation pathways. During the photodegradation of malaoxon and malathion (B1675926), identified products included trimethyl phosphate (B84403) esters. nih.gov The primary degradation pathways for these compounds involved the cleavage of the P-S-C bond. nih.gov In the case of chlorpyrifos (B1668852), oxidation leads to the formation of chlorpyrifos-oxon as a main photoproduct, which is then subject to further degradation. nih.gov For anilofos, degradation in biological systems (rats) proceeds through pathways such as N-dealkylation, O-demethylation, and aryl hydroxylation, which could potentially occur during environmental degradation as well. plos.org

Influence of Wavelength and Light Intensity on Degradation Rates

Hydrolysis of this compound in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For many organophosphate esters, this is a primary route of degradation in the environment, breaking the molecule into smaller, often less toxic fragments. acs.org The rate of this process is highly dependent on the pH of the aqueous system.

While specific hydrolysis kinetics for this compound are not available, data from analogous compounds like chlorpyrifos oxon show that hydrolysis is heavily influenced by pH. For chlorpyrifos oxon, hydrolysis is rapid under alkaline conditions. pic.int At a pH of approximately 11.8 (in the presence of 10 mM sodium hydroxide), the half-life of chlorpyrifos oxon was found to be just 14 minutes at 23°C. isws.org.in

For the parent compound anilofos, studies on its photocatalytic degradation in water showed that the rate was influenced by pH. The degradation rate decreased as the pH increased from 4.0 to 8.0, but was found to be highest under the very alkaline condition of pH 10.0. researchgate.net This suggests that both anilofos and its oxon analog are more susceptible to degradation in alkaline waters.

Table 2: Hydrolysis Half-Lives of Chlorpyrifos (Parent Compound) at 25°C (Data provided as an analogue for pH-dependent degradation)

pHHalf-Life (Days)
572
772
916
Source: Based on findings from a study on chlorpyrifos.

Environmental components can catalyze, or accelerate, the rate of hydrolysis. Metal oxide surfaces, such as those of hematite, goethite, and ferrihydrite, which are common in soils and sediments, have been shown to catalyze the hydrolysis of several organophosphorus pesticides. acs.org

Furthermore, in a study on the photocatalytic degradation of anilofos, the presence of certain ions influenced the reaction rate. Divalent cations and various anions were found to affect the degradation speed. researchgate.net Anionic detergents have also been shown to enhance the hydrolysis of other organophosphate oxons like paraoxon. researchandmarkets.com

Table 3: Influence of Ions on the Photocatalytic Degradation Rate of Anilofos (Data based on the parent compound, anilofos, in the presence of a TiO₂ catalyst)

Ion TypeOrder of Influence on Degradation Rate
CationsFe²⁺, Cu²⁺ > Zn²⁺ > Ni²⁺ > Mn²⁺ > Co²⁺
AnionsCl⁻, HClO₃⁻ > CO₃²⁻, SO₄²⁻
Source: Based on findings from a study on the photocatalytic degradation of anilofos. researchgate.net

pH-Dependent Hydrolysis Kinetics

Oxidative Transformation Pathways in Environmental Compartments

Oxidation is a fundamental transformation process for organothiophosphate pesticides in the environment. The most significant oxidative pathway for anilofos is its conversion to this compound. researchgate.net This reaction involves the oxidative desulfurization of the P=S bond to a P=O bond. This transformation is not only a metabolic process in organisms but also occurs abiotically in the environment, driven by factors such as atmospheric ozone and higher temperatures. nih.govpic.int

The presence of this compound has been confirmed as an impurity in technical grade anilofos, likely resulting from the oxidation of the parent compound during manufacturing or storage. acs.org This oxon analogue was also found to be phytotoxic to rice, highlighting the environmental relevance of this transformation. acs.org Upon combustion, which is an intense oxidative process, this compound is expected to decompose into hazardous products including nitrogen oxides, sulfur oxides, and chlorine compounds. hpc-j.co.jp

Sorption and Desorption Dynamics of this compound in Soil and Sediment Matrices

The movement and availability of pesticides in the environment are largely governed by their interaction with soil and sediment particles, a process known as sorption. irost.ir This section explores the potential sorption and desorption behavior of this compound by examining data available for its parent compound, anilofos.

Studies on anilofos in various Indian soil types (Alfisol, Inceptisol, Oxisol, and Vertisol) have shown that its adsorption varies significantly with soil composition. sid.ir The observed order of adsorption strength was Vertisol > Oxisol > Alfisol > Inceptisol. sid.ir Desorption, the process by which a substance is released from a surface, was found to be highest in soils with lower organic carbon content, such as Inceptisols. sid.ir This suggests that in soils with less organic matter, anilofos (and likely this compound) would be more readily released into the soil solution, increasing its mobility and potential for leaching. sid.ir

To quantify the sorption process, scientists use adsorption isotherms and kinetic models. Adsorption isotherms describe the equilibrium relationship between the concentration of a substance in the liquid phase and the amount accumulated on the solid phase at a constant temperature. Common models include the Freundlich and Langmuir isotherms.

Freundlich Isotherm: This empirical model is often used to describe the adsorption of herbicides in soil and assumes a heterogeneous surface with a non-uniform distribution of adsorption heat.

Langmuir Isotherm: This model assumes a homogenous surface with a finite number of identical adsorption sites, resulting in a monolayer of molecules on the adsorbent surface.

Kinetic models, on the other hand, describe the rate at which this adsorption occurs. Pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetics of pesticide adsorption. Studies on the parent compound, anilofos, have demonstrated that its degradation in soil follows first-order kinetics. sid.ir

Research on anilofos provides specific sorption coefficients, which are crucial for predicting environmental fate. sid.ir The soil sorption coefficient (K) and the soil organic carbon-normalized sorption coefficient (Koc) are fundamental parameters. sid.ir For anilofos, these values have been determined in various topsoils, as detailed in the table below.

Table 1: Sorption Coefficients for Anilofos in Different Soil Types

Soil TypeK ValueKoc Value
Alfisol5.431086.00
Inceptisol3.351288.46
Oxisol9.411191.14
Vertisol11.73771.71

Data sourced from a 2011 study on anilofos adsorption. sid.ir K values represent the soil sorption coefficient, while Koc values are normalized for soil organic carbon content.

The retention of pesticides in soil is strongly influenced by the soil's physical and chemical properties, particularly its organic matter and clay content. irost.ir

Soil Organic Matter (SOM): SOM is a primary factor controlling the sorption of non-ionic pesticides. irost.ir It provides a large, reactive surface area for chemicals to bind to. A study on anilofos correlated its degradation pattern with organic carbon content, noting that in soils with higher organic carbon (like Alfisols compared to Inceptisols), the herbicide molecules are more strongly adsorbed. sid.ir This strong adsorption reduces the amount of the chemical available in the soil solution for degradation or transport. sid.ir

Clay Content: Clay minerals, due to their small particle size and large surface area, also play a crucial role in adsorbing pesticides. The type and amount of clay in a soil can significantly affect its capacity to retain organic chemicals. Soils with higher clay content generally exhibit greater sorption potential for pesticides.

Adsorption Isotherms and Kinetics

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a substance evaporates from soil or plant surfaces into the atmosphere. Once in the atmosphere, it can be transported over short or long distances.

Information regarding the volatility of this compound is not available. However, its parent compound, anilofos, is reported to have low volatility, suggesting that its contribution to atmospheric transport via this pathway is likely minor. cambridge.org

While the parent compound may have low volatility, its metabolites could behave differently. For instance, studies on the organophosphate insecticide chlorpyrifos and its metabolite, chlorpyrifos-oxon, have addressed the potential for long-range atmospheric transport. researchgate.net These studies indicate that transformation products like oxons can be present in the atmosphere and transported far from their source of application. researchgate.net This suggests that even if anilofos itself is not highly volatile, this compound, once formed, could potentially be subject to atmospheric transport, although specific data to confirm this is lacking. The persistence and potential for transport of modern pesticides in the atmosphere have been identified as an area needing improved risk assessment. scispace.com

Biotic Transformation and Ecotoxicological Interactions of Anilofos Oxon with Non Target Biota

Microbial Degradation of Anilofos (B1665504) Oxon in Environmental Systems

The persistence of anilofos and its oxon metabolite in soil and water is significantly influenced by microbial activity. researchgate.net Microorganisms can utilize pesticides as a source of nutrients, breaking them down into less complex and often non-toxic molecules. researchgate.net This bioremediation process is a key factor in decontaminating polluted ecosystems. nih.gov

Specific microorganisms capable of degrading the parent compound, anilofos, have been isolated and characterized, suggesting their potential role in the breakdown of its metabolite, anilofos oxon. Microbes from diverse groups, including bacteria, fungi, and cyanobacteria, have demonstrated the ability to degrade various organophosphorus pesticides. researchgate.netacademicjournals.org

Research has identified the cyanobacterium Nostoc muscorum as being capable of tolerating and mineralizing the herbicide anilofos, which it utilizes as a source of phosphorus. taylorfrancis.com While studies specifically isolating "this compound-degrading" microbes are limited, the organisms that degrade the parent compound are primary candidates for metabolizing the oxon form as well. Generally, bacteria from genera such as Pseudomonas, Bacillus, Flavobacterium, and Arthrobacter, along with fungi like Aspergillus niger and Penicillium, are known for their potential to degrade organophosphorus compounds. academicjournals.orgresearchgate.net The isolation of such microbes typically involves enrichment culturing techniques using a minimal salt medium where the pesticide is the sole source of carbon or phosphorus. capes.gov.brmdpi.comannexpublishers.com

Table 1: Examples of Microorganisms with Potential for this compound Degradation

Microbial Group Genus/Species Role in Organophosphate Degradation Citations
Cyanobacteria Nostoc muscorum Tolerates and mineralizes the parent compound anilofos. taylorfrancis.com
Bacteria Pseudomonas spp. Widely implicated in the degradation of various organophosphorus pesticides. academicjournals.orgresearchgate.net
Bacteria Bacillus spp. Known to possess pesticide degradation capabilities. academicjournals.orgresearchgate.net
Bacteria Flavobacterium sp. The first genus from which an organophosphate-degrading microbe was isolated. nih.govacademicjournals.org

| Fungi | Aspergillus niger | Possesses the potential to break down toxic organophosphorus substances. | academicjournals.orgresearchgate.net |

The microbial degradation of anilofos to and beyond its oxon form involves a series of enzymatic reactions. The initial transformation of anilofos to this compound is an oxidative desulfuration reaction. This step is commonly catalyzed by cytochrome P450 (CYP) monooxygenases, which are versatile enzymes found in a vast number of organisms, including bacteria and fungi. ijpras.comfrontiersin.org These enzymes play a key role in metabolizing foreign chemicals (xenobiotics). ijpras.com

Once formed, this compound is susceptible to hydrolysis. The breakdown of organophosphorus compounds is often initiated by enzymes called organophosphate hydrolases or phosphotriesterases. nih.gov These hydrolases cleave the ester bonds in the pesticide molecule, which is a critical detoxification step. nih.govresearchgate.net The gene encoding organophosphate hydrolase, the opd (organophosphate degrading) gene, has been isolated from numerous bacterial species across different geographical locations, indicating a widespread mechanism for detoxification. nih.gov

Table 2: Key Enzymes in the Microbial Degradation of Anilofos and this compound

Enzyme Class Specific Enzyme Example Function in Degradation Pathway Citations
Oxidoreductases Cytochrome P450 (CYP) Catalyzes the initial oxidative desulfuration of anilofos to form the more toxic this compound. ijpras.comfrontiersin.org
Hydrolases Organophosphate Hydrolase (OPH) / Phosphotriesterase (PTE) Catalyzes the hydrolysis of the phosphate (B84403) ester bonds in this compound, leading to its detoxification. nih.govresearchgate.net

| Esterases | Carboxylesterases | Involved in the cleavage of ester linkages present in organophosphorus compounds. | researchgate.net |

The efficiency of microbial degradation of pesticides like this compound is not constant but is heavily influenced by a range of environmental factors. nih.gov These conditions affect microbial growth, metabolic activity, and enzyme function. oregonstate.educationagriscigroup.us

Temperature: Microbial metabolism has an optimal temperature range. Temperatures that are too low can slow down enzymatic activity, while excessively high temperatures can cause enzymes to denature, halting degradation. oregonstate.education

pH: Soil and water pH affects both the chemical stability of the pesticide and the activity of microbial enzymes. agriscigroup.usmdpi.com Most bacteria prefer neutral pH conditions, while fungi often tolerate more acidic environments. oregonstate.education

Moisture: Water is essential for microbial growth and acts as a transport medium for nutrients and contaminants. agriscigroup.us Adequate moisture content in soil is crucial for activating microbes and facilitating the degradation process. agriscigroup.us

Nutrient Availability: Microorganisms require sources of carbon, nitrogen, and phosphorus for growth. oregonstate.education While some microbes can use pesticides as a nutrient source, the presence of other readily available nutrients can sometimes enhance microbial populations, thereby accelerating degradation. nih.gov Conversely, in some cases, the presence of an alternative, easier-to-metabolize carbon source can slow the degradation of the target pollutant. capes.gov.br

Oxygen: The availability of oxygen determines whether aerobic or anaerobic degradation pathways are dominant. oregonstate.education The oxidative transformation of anilofos to this compound and its subsequent hydrolysis are typically aerobic processes.

Elucidation of Microbial Degradation Pathways and Enzymes (e.g., Hydrolases, Cytochrome P450)

Phytotransformation of this compound in Plants (e.g., Rice, Weeds)

Phytotransformation, or phytodegradation, refers to the breakdown of contaminants by metabolic processes within a plant. hawaii.edu Plants can absorb pesticides from the soil and water and subsequently metabolize them into simpler, often less toxic, compounds. researchgate.nethawaii.edu

Anilofos is known to be absorbed by plants, primarily through the root system. researchgate.net As a lipophilic compound, it has a high affinity for interaction with membrane phospholipids. researchgate.net Once absorbed, the herbicide and its metabolites, including this compound, can be translocated to other parts of the plant. unl.edu The extent of uptake and movement depends on the plant species, the properties of the chemical, and environmental factors. conicet.gov.arnih.gov Studies on transplanted rice have shown that weeds present in the field compete with the crop for nutrients, and the application of anilofos affects this dynamic by controlling the weeds. amazonaws.com14.139.185 This indicates that both the crop (rice) and the non-target weeds are taking up the compound. A study using untargeted metabolomics on direct-seeded rice confirmed the systemic effects of anilofos on both the roots and shoots of the rice plant. nih.gov

Plants metabolize xenobiotics like herbicides through a well-established three-phase process that mirrors detoxification systems in other organisms. unl.edunih.gov

Phase I: Transformation. This phase involves reactions such as oxidation, reduction, or hydrolysis that introduce or expose functional groups on the herbicide molecule. unl.edu The conversion of anilofos to the more reactive this compound is a classic Phase I oxidative reaction. conicet.gov.ar These initial reactions are often mediated by enzymes like cytochrome P450 monooxygenases. conicet.gov.ar

Phase II: Conjugation. In this phase, the transformed herbicide or its metabolite is conjugated (bound) with an endogenous molecule, such as a sugar or the tripeptide glutathione (B108866). unl.eduunl.edu This process is catalyzed by transferase enzymes, such as glutathione S-transferases (GSTs). unl.edu Conjugation renders the compound more water-soluble and generally less toxic, preparing it for sequestration. unl.eduunl.edu

Phase III: Sequestration. The conjugated herbicide-metabolite complex is actively transported and sequestered in cellular compartments, most commonly the vacuole, or it may be incorporated into the cell wall structure as an insoluble residue. unl.eduunl.edu This compartmentalization effectively removes the xenobiotic from active metabolic pathways in the cytoplasm, preventing it from causing harm to the plant cell. unl.edu

Table 3: Phases of Herbicide Metabolism in Plants

Phase Process Key Enzymes/Molecules Outcome Citations
Phase I Transformation Cytochrome P450 (CYP) monooxygenases, Hydrolases Increased reactivity, exposure of functional groups (e.g., anilofos → this compound). unl.educonicet.gov.ar
Phase II Conjugation Glutathione S-transferases (GSTs), Glucosyltransferases; Glutathione, Sugars Increased water solubility, detoxification. unl.eduunl.edu

| Phase III | Sequestration | ABC Transporters | Removal from cytoplasm, storage in vacuole or binding to cell wall. | unl.edunih.govunl.edu |

Uptake and Translocation within Plant Tissues

Ecotoxicological Effects on Aquatic Organisms

The introduction of pesticides into aquatic ecosystems can have profound effects on the organisms that inhabit them. curresweb.comresearchgate.net These chemicals can enter water bodies through various means, including runoff from agricultural fields and direct application. scielo.br

Impact on Fish Populations and Developmental Stages

The toxic effects of pesticides on fish are a significant concern. nih.gov Exposure to these chemicals can lead to a range of adverse outcomes, from immediate death at lethal concentrations to more subtle, sublethal effects that can impair growth, reproduction, and disease resistance. nih.gov For instance, some pesticides can cause a sharp drop in blood cells, brain damage, and an increased susceptibility to diseases. nih.gov While specific data on the direct impact of this compound on fish populations and developmental stages is limited, studies on related organophosphate compounds provide insight into potential effects. Organophosphates are known to be highly toxic to fish. curresweb.com For example, the organophosphate chlorpyrifos (B1668852) has been shown to be highly toxic to fish, with its metabolite, chlorpyrifos-oxon, being a key driver of this toxicity. curresweb.com Chronic exposure to sublethal concentrations of organophosphates can lead to significant physiological changes in fish. curresweb.com

Effects on Aquatic Invertebrates (e.g., Daphnia magna)

Aquatic invertebrates, such as the water flea Daphnia magna, are crucial components of aquatic food webs and are often used as indicator species in ecotoxicological studies. jeeng.net Organophosphate compounds, including oxon forms, can have significant impacts on these organisms. nih.gov

Studies on paraoxon-methyl, an oxon analog of the insecticide parathion (B1678463), have shown that pulse exposure can lead to a range of effects on Daphnia magna. nih.gov At concentrations above a certain threshold, effects are observed at multiple biological levels, including: nih.gov

Suborganismal: Transient inhibition of cholinesterase (ChE) activity. nih.gov

Organismal: Reduced survival, decreased reproductive output, and smaller body size. nih.gov

Population: A reduced rate of population growth. nih.gov

Even at lower, sublethal concentrations, transient ChE inhibition can occur, leading to long-term consequences for population dynamics. nih.gov However, at very low concentrations, while ChE activity may be affected, these effects may not propagate to higher levels of biological organization. nih.gov This demonstrates that even temporary exposure to organophosphate oxons can have lasting impacts on aquatic invertebrate populations. nih.gov

The following table summarizes the effects of paraoxon-methyl on Daphnia magna as a model for potential this compound effects.

Biological Level Observed Effects
SuborganismalTransient inhibition of cholinesterase (ChE) activity. nih.gov
OrganismalReduced survival, decreased reproductive performance, smaller body size. nih.gov
PopulationReduced population growth rate. nih.gov

Ecotoxicological Effects on Terrestrial Non-Target Organisms

The impact of pesticides is not limited to aquatic environments. Terrestrial ecosystems, particularly the soil, are also at risk.

Impact on Soil Microorganisms and Enzyme Activities

Soil microorganisms are vital for maintaining soil health and fertility, playing a crucial role in nutrient cycling and the decomposition of organic matter. sjp.ac.lkansfoundation.org Pesticides can disrupt these microbial communities and their activities. sjp.ac.lkjournalsajrm.com The application of pesticides can lead to both increases and decreases in the activity of various soil enzymes, such as hydrolases and oxidoreductases, depending on the specific pesticide, soil type, and environmental conditions. sjp.ac.lk

The following table highlights the potential effects of pesticides on soil microbial parameters.

Parameter Potential Effects of Pesticide Application
Microbial PopulationsCan be altered, with some studies showing a gradual increase as microbes may utilize the pesticide as a carbon source. journalsajrm.com
Soil Enzyme ActivitiesCan be highly variable, with both increases and decreases observed for enzymes like amylase, invertase, protease, urease, phosphatase, and dehydrogenase. journalsajrm.com
Soil Organic CarbonCan fluctuate following pesticide application. journalsajrm.com

Effects on Terrestrial Invertebrates (e.g., Earthworms, Honeybees)

Terrestrial invertebrates, such as earthworms and honeybees, provide essential ecosystem services, including soil aeration and pollination. d-nb.infomdpi.com These organisms can be exposed to pesticides through various routes. d-nb.info

Earthworms: Research on the herbicide anilofos has indicated that while it may be very toxic in direct contact tests, it shows lower toxicity in soil mixing tests. smujo.id This suggests that the soil matrix can influence the bioavailability and toxicity of the compound to earthworms. Other studies have shown that certain pesticides can have adverse effects on the survival, growth, and reproduction of earthworms. smujo.id Sublethal exposure to some systemic pesticides has been shown to damage the mitochondrial DNA of earthworms, leading to reduced weight gain. acs.org

Honeybees: Honeybees can be exposed to pesticides through contaminated nectar, pollen, and guttation droplets. d-nb.info While specific data on this compound is scarce, studies on other pesticides have shown that they can be toxic to honeybees. plantprotection.pl Some insecticides have been found to be toxic to honeybees, causing significant mortality. plantprotection.pl Sublethal exposure to certain pesticides has been linked to mitochondrial DNA damage in honeybees, potentially affecting their ability to thermoregulate and survive the winter. acs.org

The toxicity of pesticides to these non-target organisms is a critical consideration in environmental risk assessment. d-nb.infomdpi.com

Influence on Plant Growth and Non-Target Vegetation

Anilofos, as a pre-emergence and early post-emergence herbicide, is designed to control weeds in agricultural settings, particularly in rice cultivation. nih.gov However, its application can have unintended consequences for non-target vegetation and the surrounding flora. The mechanism of action for many herbicides involves interfering with essential plant physiological processes. orst.edu While specific studies on the oxon form are limited, the effects of the parent compound, anilofos, provide insight into its potential impact.

Herbicides can be absorbed by plants through their leaves and roots, after which they can be translocated to other parts of the plant. orst.edu This systemic action, while effective for weed control, also poses a risk to non-target plants that may be exposed through spray drift or runoff. The physiological side effects of pesticides on non-target plants can include visible injuries like chlorosis and necrosis, as well as reductions in growth. researchgate.net These effects stem from the disruption of fundamental metabolic processes, such as carbon and nitrogen metabolism, which in turn limits the availability of nutrients for plant growth. researchgate.net

Research on various herbicides has demonstrated that their impact extends beyond the intended targets, affecting a wide array of non-target organisms, including plants. researchgate.net Lake-wide herbicide treatments, for instance, have been associated with significant declines in native aquatic plant species. wisc.edu While the primary target of anilofos is weeds in rice paddies, its potential to affect other aquatic and terrestrial plants in the vicinity is a valid concern. The toxicity of herbicides like 2,4-D and dicamba (B1670444) to broadleaf plants highlights the potent and sometimes indiscriminate nature of these chemicals. nih.gov

Table 1: Documented Effects of Herbicides on Non-Target Plants

Herbicide Class/ExampleObserved Effect on Non-Target PlantsReference
GlyphosateNegative effects on non-target plants and aquatic organisms. researchgate.net
Synthetic Auxins (e.g., 2,4-D, Dicamba)Uncontrolled and disorganized growth in sensitive broadleaf plants. nih.gov
General HerbicidesVisible injuries (chlorosis, necrosis), growth reduction, alteration of carbon and nitrogen metabolism. researchgate.net
Lake-wide Herbicide TreatmentsSignificant declines in native aquatic plant species. wisc.edu

Cellular and Genotoxic Effects in Non-Mammalian Model Systems (e.g., Allium cepa)

The genotoxic potential of anilofos has been investigated using various non-mammalian model systems, with the Allium cepa (onion) root tip assay being a prominent example. This test is widely recognized for assessing the cytotoxic and genotoxic effects of chemical substances. researchgate.netnih.gov

Studies on anilofos using the Allium cepa test have revealed significant cellular and genetic damage. When onion roots were exposed to varying concentrations of anilofos, a dose-dependent decrease in the mitotic index (MI) was observed. researchgate.netnih.gov The mitotic index is a measure of cell proliferation, and its reduction indicates a cytotoxic effect, meaning the substance is toxic to cells and inhibits their division. nih.gov

Furthermore, anilofos induced a range of chromosomal aberrations in the Allium cepa root meristematic cells. These abnormalities included disturbed anaphase-telophase, chromosome laggards, stickiness, and anaphase bridges. researchgate.netnih.gov The presence of c-metaphase, disturbed nuclei, and binuclear cells were also noted. researchgate.net The total percentage of these chromosomal aberrations was found to increase with both the concentration of anilofos and the duration of exposure. nih.gov For instance, one study found that the frequency of abnormal cells increased significantly at all tested concentrations and treatment periods compared to the control. tubitak.gov.tr These findings collectively indicate that anilofos possesses clastogenic (chromosome-breaking) and aneugenic (affecting chromosome number) potential. tubitak.gov.tr

While there is extensive research on anilofos, it is important to note that anilofos is a thiono organophosphate, which is metabolically activated to its more toxic oxon form. nih.gov Therefore, the genotoxic effects observed for anilofos are indicative of the potential harm posed by its active metabolite, this compound.

**Table 2: Genotoxic Effects of Anilofos in *Allium cepa***

ParameterObservationReference
Mitotic Index (MI)Significantly decreased with increasing anilofos concentrations and exposure time. researchgate.netnih.gov
Chromosomal AberrationsIncreased frequency of disturbed anaphase-telophase, chromosome laggards, stickiness, and anaphase bridges. researchgate.netnih.gov
Other AnomaliesC-metaphase, disturbed nucleus, and binuclear cells were observed. researchgate.net
Overall GenotoxicityAnilofos demonstrated clastogenic and aneugenic potential. tubitak.gov.tr

Bioaccumulation Potential in Environmental Food Chains (Excluding Mammalian)

Bioaccumulation is the process by which chemical substances are absorbed by an organism from all routes of exposure, including water, food, and sediment. ecetoc.org This is of particular concern for persistent and toxic substances, as they can become concentrated in organisms and magnified up the food chain (biomagnification). service.gov.uknih.gov Organophosphate pesticides, including anilofos, can enter aquatic environments through runoff and other means, posing a risk to non-target aquatic organisms. conicet.gov.ar

The potential for a substance to bioaccumulate is often related to its lipophilicity, commonly measured by the n-octanol-water partition coefficient (Kow). ecetoc.org While specific data on the bioaccumulation of this compound is scarce, the behavior of other organophosphates provides a general understanding. For instance, studies have shown that fish can accumulate pesticide residues in their tissues. nih.gov

The process of bioconcentration, which is the uptake of a chemical from water, is a key component of bioaccumulation in aquatic organisms. nih.gov The bioconcentration factor (BCF) is a metric used to quantify this potential. nih.gov For a substance to be considered bioaccumulative under some regulatory frameworks, it must have a BCF in aquatic species greater than 5,000. pops.int

Invertebrates can also play a significant role in the bioaccumulation of contaminants. scielo.org.mx They can accumulate substances from their environment and serve as a food source for organisms at higher trophic levels, thereby facilitating the transfer of contaminants up the food chain. scielo.org.mx The cyanobacterium Synechocystis sp. has been shown to tolerate and mineralize anilofos, but the herbicide also caused inhibitory effects on its photosynthetic pigments. nih.gov This indicates that even microorganisms at the base of the food web can be affected by and interact with such compounds.

Table 3: Key Concepts in Bioaccumulation

TermDefinitionReference
BioaccumulationThe net result of the uptake, distribution, and elimination of a substance in an organism from all routes of exposure (air, water, soil, food). ecetoc.org
BioconcentrationThe net result of the uptake, distribution, and elimination of a substance in an organism due to water-borne exposure. ecetoc.org
BiomagnificationThe accumulation and transfer of substances via the food web, resulting in an increase of the internal concentration in organisms at succeeding trophic levels. ecetoc.org
Bioconcentration Factor (BCF)The ratio of the chemical concentration in an organism to the chemical concentration in the water at a steady state. nih.gov

Molecular and Biochemical Mechanisms of Action of Anilofos Oxon in Target Organisms

Inhibition of Acetylcholinesterase in Target Pests (e.g., Insects)

The principal mechanism of neurotoxicity for anilofos (B1665504) oxon in target pests like insects is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govnih.gov Organophosphate insecticides are among the most toxic pesticides to vertebrates primarily due to this mode of action. epa.gov

The process of inhibition is a biochemical reaction at the molecular level. Anilofos oxon acts as an irreversible inhibitor of AChE by phosphorylating the serine hydroxyl group located in the active site of the enzyme. service.gov.uknih.gov This covalent modification renders the enzyme non-functional.

The function of AChE is to hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses and neuromuscular junctions. service.gov.uk By inhibiting AChE, this compound causes the accumulation of ACh at these sites. nih.govresearchgate.netservice.gov.uk This leads to excessive and continuous stimulation of cholinergic receptors throughout the central and peripheral nervous systems. nih.gov The resulting overstimulation manifests as rapid, involuntary muscle twitching, which can progress to convulsions, paralysis, and ultimately death, often due to respiratory failure. nih.govepa.gov

Research has demonstrated the potent inhibitory capacity of the parent compound, anilofos, against cholinesterases. In one in-vitro study using human enzymes, anilofos was identified as the most potent inhibitor of AChE among several tested herbicides, with an IC50 (concentration causing 50% inhibition) of 25 μM. researchgate.net This highlights the strong intrinsic anticholinesterase activity of the organophosphate structure once converted to its oxon form.

Interference with Cell Division and Elongation in Weed Species

While the oxon form is critical for insecticidal activity, the herbicidal action of anilofos targets different fundamental processes in susceptible weed species. The primary herbicidal mode of action is the inhibition of cell division and elongation. herts.ac.ukglobalcropcare.com Anilofos is classified in herbicide resistance group K3 (global) or 15 (numeric), a class known for inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). cambridge.orgwikipedia.org

Anilofos is absorbed predominantly through the roots of weeds and, to a lesser degree, through their emerging shoots and leaves. globalcropcare.comwikipedia.org It then translocates to the meristematic tissues, which are the sites of active cell division and growth. globalcropcare.com By disrupting VLCFA synthesis, anilofos interferes with the formation of essential components of plant cell membranes, thereby halting further development. cambridge.org

The cytotoxic effects have been documented in plant bioassays. Studies using the root tips of the common onion, Allium cepa, have provided detailed insights into these inhibitory processes. Exposure to anilofos leads to a significant, dose-dependent decrease in the mitotic index (MI), which is a measure of the proportion of cells undergoing division. nih.govresearchgate.net Furthermore, anilofos induces various chromosomal aberrations, including chromosome laggards, stickiness, and anaphase bridges, indicating a disruption of the normal mitotic process. nih.govresearchgate.net This disruption of cell division and elongation directly results in the stunting of root and shoot growth, ultimately leading to the death of the weed. nih.gov

Table 1: Cytotoxic Effects of Anilofos on Allium cepa Root Meristem Cells
EffectObservationSignificanceSource
Root Growth InhibitionDose-dependent decrease in root length. The EC50 value (concentration causing 50% growth retardation) was determined to be approximately 50 ppm.Demonstrates inhibition of cell elongation and overall growth. nih.gov
Mitotic Index (MI)Significant decrease in MI at all tested concentrations (25, 50, and 100 ppm) and exposure times (24, 48, 72h) compared to the control.Indicates a strong inhibition of cell division (mitosis). nih.govresearchgate.net
Chromosomal AberrationsIncreased frequency of aberrations such as chromosome laggards, stickiness, and anaphase bridges with increasing concentrations.Shows interference with the structural integrity and segregation of chromosomes during mitosis. nih.govresearchgate.net

Interactions with Other Biochemical Pathways in Susceptible Organisms

Beyond its primary modes of action, anilofos and its oxon metabolite can interact with other biochemical pathways in susceptible organisms.

Lipid Peroxidation and Oxidative Stress: In studies on rats, anilofos administration was found to increase lipid peroxidation (LPO) in the brain, liver, and erythrocytes. researchgate.net LPO is a marker of oxidative stress, a condition where there is an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive intermediates. This suggests that exposure can lead to cellular damage through oxidative pathways. researchgate.net

Protein Synthesis: Subacute toxicity studies in rats have reported that anilofos can lead to a reduction in the total protein content of plasma and liver. nih.govnih.gov This indicates a potential interference with protein synthesis or an increase in protein degradation.

Glutathione-S-Transferase (GST) Pathway: The role of the glutathione (B108866) (GSH) and GST detoxification pathway in anilofos metabolism appears complex. One study suggested this pathway may not have a significant role in anilofos detoxification. nih.gov However, another study involving co-exposure with malathion (B1675926) (another organophosphate) showed a decrease in liver GST activity and blood GSH content, pointing to a potential interaction with this key detoxification system. researchgate.net

Inhibition of Other Esterases: Organophosphates have the potential to inhibit other enzymes with a serine hydroxyl group at their active site, not just AChE. service.gov.uk One such enzyme is Neuropathy Target Esterase (NTE), and its inhibition is linked to organophosphate-induced delayed neuropathy. service.gov.uk While not specifically documented for this compound in the available literature, it represents a known secondary pathway for some related compounds.

Table 2: Summary of Molecular and Biochemical Interactions of Anilofos/Anilofos Oxon
MechanismTarget Organism TypeBiochemical EffectSource
Acetylcholinesterase (AChE) InhibitionInsects, MammalsIrreversible phosphorylation of the AChE active site, leading to acetylcholine accumulation and neurotoxicity. nih.govservice.gov.ukresearchgate.net
Very-Long-Chain Fatty Acid (VLCFA) Synthesis InhibitionWeedsInhibits cell division and elongation by disrupting the formation of essential cell membrane components. herts.ac.ukcambridge.orgwikipedia.org
Induction of Lipid PeroxidationMammalsIncreases oxidative stress, causing cellular damage. researchgate.net
Reduction of Total ProteinMammalsDecreases protein levels in plasma and liver. nih.govnih.gov

Advanced Analytical Methodologies for Environmental Detection and Quantification of Anilofos Oxon

The widespread use of anilofos (B1665504) has necessitated the development of sensitive and reliable analytical methods to monitor its presence and the formation of its degradation products, such as anilofos oxon, in various environmental compartments. The accurate quantification of these compounds is crucial for assessing environmental contamination and ensuring ecosystem health. This section details the advanced analytical methodologies employed for the detection and quantification of this compound in environmental matrices.

Environmental Remediation and Mitigation Strategies for Anilofos Oxon Contamination

Bioremediation Approaches

Bioremediation harnesses biological processes to degrade, detoxify, or immobilize contaminants. koreascience.kroup.com It is considered an eco-friendly and cost-effective alternative to traditional physical and chemical methods for treating pesticide-contaminated soil and water. mdpi.com The core principle of bioremediation lies in the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down complex organic molecules into simpler, less harmful substances. mdpi.com

Phytoremediation using Plant Systems (e.g., Rhizodegradation, Phytoextraction)

Phytoremediation is a green technology that utilizes plants and their associated microorganisms to clean up contaminated environments. ijiset.comslideshare.netresearchgate.net This approach is advantageous for its cost-effectiveness and the ability to treat contaminants in situ. awsjournal.org Plants employ several mechanisms to remediate pesticide-contaminated soil, including phytoextraction and rhizodegradation. ijiset.comresearchgate.netfrontiersin.org

Phytoextraction: This process involves the uptake of contaminants from the soil by plant roots and their translocation to the above-ground, harvestable parts of the plant. ijiset.com Certain plants, known as hyperaccumulators, have a natural ability to absorb and concentrate contaminants in their tissues. slideshare.net For instance, Paulownia tomentosa has shown promise in accumulating organochlorine pesticides. nih.gov While direct studies on Anilofos (B1665504) oxon are limited, the principle of phytoextraction could be applied by identifying plant species capable of taking up this specific compound.

Rhizodegradation: This mechanism refers to the breakdown of contaminants in the rhizosphere, the soil region directly influenced by plant roots. ijiset.comresearchgate.net Plant roots release exudates that stimulate the growth and activity of soil microorganisms, which in turn degrade the contaminants. ijiset.com The rhizosphere is a zone of intense microbial activity, making it a hotspot for the bioremediation of organic pollutants like pesticides. mdpi.comresearchgate.net The enhanced microbial activity in the root zone of plants like Kochia scoparia has been shown to increase the degradation of herbicides. ijiset.com This symbiotic relationship between plants and microbes is a key factor in the success of rhizodegradation. researchgate.net

Phytoremediation MechanismDescriptionKey Plant/Microbe Interaction
Phytoextraction Uptake and concentration of contaminants from the soil into the harvestable parts of plants. ijiset.comPlants with high biomass and the ability to translocate specific contaminants.
Rhizodegradation Breakdown of contaminants in the soil by microorganisms stimulated by plant root exudates. ijiset.comresearchgate.netPlant roots provide nutrients and a favorable environment for contaminant-degrading microbes.

Microbial Bioremediation (e.g., Bioaugmentation, Biostimulation)

Microbial bioremediation leverages the metabolic diversity of microorganisms to break down pollutants. oup.comnih.gov This can be achieved through two main strategies: bioaugmentation and biostimulation. mdpi.com

Bioaugmentation: This strategy involves the introduction of specific microorganisms with known pollutant-degrading capabilities into the contaminated site. mdpi.comnih.gov This is particularly useful when the indigenous microbial population lacks the ability to degrade the target contaminant. Bacterial genera such as Pseudomonas, Bacillus, and Agrobacterium are known to hydrolyze organophosphate compounds. nih.gov For instance, research has shown that various bacterial strains can effectively degrade organophosphates like chlorpyrifos (B1668852). mbl.or.kr

Biostimulation: This approach focuses on stimulating the growth and activity of the native microbial populations by adding nutrients and other growth-limiting substances. mdpi.comnih.govnih.gov This can involve the addition of nitrogen, phosphorus, and potassium (NPK) fertilizers or organic materials like compost. nih.govnih.gov Studies have demonstrated that amending pesticide-contaminated soil with compost can significantly enhance the degradation of pesticides by boosting the indigenous microbial community. nih.gov Biostimulation is often considered a practical and effective method for enhancing the natural attenuation of contaminants in soil. dergipark.org.tr

Bioremediation StrategyDescriptionApplication Example
Bioaugmentation Introduction of specific microorganisms to a contaminated site to enhance degradation. mdpi.comInoculating soil with a bacterial strain known to degrade organophosphates. nih.govnih.gov
Biostimulation Stimulation of indigenous microbial activity by adding nutrients or other limiting factors. mdpi.comAmending contaminated soil with compost or NPK fertilizer to enhance microbial populations. nih.gov

Enzymatic Degradation Strategies (e.g., Immobilized Enzymes)

Enzymatic degradation is a promising bioremediation technique that uses isolated enzymes to break down pollutants. nih.govmdpi.com This method offers high specificity and can function under a wider range of environmental conditions compared to whole-cell systems. researchgate.net

A key challenge in using free enzymes is their instability in the environment. researchgate.net Immobilization, the process of attaching enzymes to a solid support, can overcome this limitation by enhancing enzyme stability and allowing for their reuse. nih.govbiotechrep.ir Various materials have been explored for enzyme immobilization, including nonwoven polyester (B1180765) fabrics and polyurethane sponges. nih.govacs.org

Organophosphate-degrading enzymes, such as organophosphate hydrolase (OPH) and organophosphate degrading enzyme A (OpdA), have been successfully immobilized and shown to effectively degrade a range of organophosphate pesticides. nih.govresearchgate.netbiotechrep.ir For example, OpdA immobilized on nonwoven polyester fabrics could degrade methyl parathion (B1678463) in water and could be reused over several months. nih.govresearchgate.net This technology holds significant potential for treating water contaminated with organophosphates like Anilofos oxon.

Physical Remediation Techniques

Physical remediation techniques involve the use of physical processes to remove or contain contaminants from soil and water. These methods are often used in conjunction with other remediation strategies.

Adsorption onto Novel Materials

Adsorption is a surface phenomenon where contaminants adhere to the surface of a material called an adsorbent. This technique is widely used for removing pollutants from water. mdpi.com Recently, there has been a growing interest in developing novel adsorbent materials with high efficiency and specificity for pesticide removal. nih.gov

Carbon-based nanomaterials, such as graphene oxide (GO), have shown excellent adsorption capacity for various organic pollutants, including pesticides. mdpi.com The large surface area and the presence of functional groups on the surface of GO make it an effective adsorbent. mdpi.com To further enhance its performance, GO can be functionalized with other molecules. mdpi.com Other promising adsorbents include metal-organic frameworks (MOFs), which are highly porous materials with a large surface area. rsc.orgacs.org For example, a novel lanthanum-based MOF demonstrated high adsorption capacity for the pesticide deltamethrin (B41696). acs.org Chitosan-based composites have also been developed as effective adsorbents for organophosphate pesticides like diazinon (B1670403). nih.gov

Adsorbent MaterialKey FeaturesExample Application
Graphene Oxide (GO) High surface area, oxygen-containing functional groups. mdpi.comRemoval of various organic pollutants from aqueous solutions. mdpi.com
Metal-Organic Frameworks (MOFs) High porosity, large surface area, tunable structure. rsc.orgacs.orgAdsorption of pesticides like deltamethrin and glyphosate. rsc.orgacs.org
Chitosan Composites Biocompatible, can be modified to enhance adsorption. nih.govRemoval of diazinon from water. nih.gov

Soil Flushing and Leaching

Soil flushing is an in-situ remediation technique that involves extracting contaminants from the soil by passing a fluid through it. frtr.gov This is typically done by injecting water or an aqueous solution into the contaminated soil zone to leach the contaminants. frtr.gov The contaminated fluid, or leachate, is then collected and treated above ground. frtr.gov

The effectiveness of soil flushing can be enhanced by using additives in the flushing solution to increase the solubility of the contaminants. frtr.gov For contaminants with low water solubility, cosolvents (e.g., alcohols) or surfactants can be added to the water. frtr.gov This technique is most suitable for coarse-grained soils with high permeability. frtr.gov However, a potential limitation is the risk of residual flushing additives remaining in the soil. frtr.gov The application of soil flushing for this compound would depend on its solubility and the specific soil characteristics of the contaminated site. The process generally involves the application of the flushing solution, followed by the extraction and treatment of the contaminant-laden water. frtr.gov

Chemical Remediation Techniques

Chemical remediation methods utilize chemical reactions to transform contaminants into less harmful or immobile substances. ijcrt.org These techniques are often employed for their high efficiency and applicability to a range of pollutants. For this compound, a metabolite of the organophosphate herbicide anilofos, several chemical remediation strategies hold potential.

Advanced Oxidation Processes (AOPs) (e.g., Fenton, Photocatalysis)

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic materials from water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH). plos.orgcsic.es These processes are particularly useful for treating toxic or non-degradable substances like pesticides. plos.org AOPs can involve various methods, including ozonation, the Fenton reaction, and photocatalysis. wikipedia.orgnih.gov

Photocatalysis:

Research has demonstrated the effectiveness of photocatalytic degradation for the parent compound, anilofos, which can be extrapolated to its oxon metabolite. One study investigated the photocatalytic degradation of anilofos in an aqueous solution using titanium dioxide (TiO2) as a catalyst under direct sunlight. The study found that the degradation rate followed first-order kinetics and was significantly influenced by several factors. researchgate.net

Rapid dissipation of the herbicide was observed with a TiO2 concentration of 0.5 g/L. researchgate.net The degradation rate increased with rising temperatures from 40°C to 70°C. The pH of the solution also played a crucial role; the rate of degradation decreased as the pH increased from 4.0 to 8.0, but interestingly, the maximum rate was achieved under very alkaline conditions at a pH of 10.0. researchgate.net The presence of certain ions also influenced the degradation rate, with Fe2+ and Cu2+ enhancing it more than other tested cations. researchgate.net These findings suggest that photocatalysis with TiO2 is a promising method for the remediation of water contaminated with anilofos and, by extension, this compound. Further investigations have confirmed the potential of photocatalysis for the degradation of various herbicides. ijcrt.org

Interactive Data Table: Influence of Various Parameters on the Photocatalytic Degradation of Anilofos

ParameterConditionDegradation Rate InfluenceReference
Catalyst Loading (TiO2) 0.5 g/LOptimal for rapid dissipation researchgate.net
Temperature 40°C to 70°CRate increases with temperature researchgate.net
pH 4.0 to 8.0Rate decreases as pH increases researchgate.net
pH 10.0Maximum degradation rate observed researchgate.net
Cations Fe²⁺, Cu²⁺Enhanced degradation rate researchgate.net

Fenton Reaction:

The Fenton reaction, which involves the use of hydrogen peroxide (H2O2) and iron ions (typically Fe2+) to generate powerful hydroxyl radicals, is another AOP with potential for pesticide degradation. nih.govsustainability-directory.com While specific studies on the Fenton degradation of this compound are limited, a patent for cleaning residual pesticides mentions the use of the Fenton reaction for a list of compounds that includes anilofos. google.com The combination of photocatalysis with a Fenton-like process has been shown to significantly enhance the degradation of other organic pollutants. hcienv.comsprep.org This synergistic effect could potentially be harnessed for the efficient remediation of this compound.

Chemical Hydrolysis and Reductive Dechlorination

Chemical Hydrolysis:

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH. In the case of the parent compound anilofos, it has been reported to be stable to hydrolysis in a pH range of 5 to 9. herts.ac.uk This stability suggests that simple chemical hydrolysis under typical environmental pH conditions might not be a rapid degradation pathway for Anilofos or its oxon metabolite. However, hydrolysis can be enhanced under more extreme pH conditions or at elevated temperatures, a principle applied in some chemical remediation strategies.

Reductive Dechlorination:

Integrated Remediation Approaches and Best Management Practices

Given the complexities of pesticide contamination in soil and water, a single remediation technique is often insufficient to achieve complete cleanup. Integrated remediation approaches, which combine multiple technologies, are increasingly being adopted to enhance efficiency and cost-effectiveness. csic.es For this compound contamination, an integrated strategy might involve a combination of chemical, physical, and biological methods.

For instance, a "treatment train" approach could be employed. This might start with a chemical oxidation process like photocatalysis or a Fenton-like reaction to break down the bulk of the this compound into more biodegradable intermediates. csic.esresearchgate.net This could then be followed by bioremediation, where microorganisms further degrade the simpler organic compounds. hcienv.com This integrated approach leverages the strengths of each technology; the rapid action of chemical oxidation and the thorough, cost-effective polishing step of bioremediation.

Best management practices (BMPs) are also crucial for preventing further contamination and managing existing pollution. For agricultural areas where anilofos is used, BMPs could include:

Precision Application: Using modern application technologies to ensure the herbicide is applied only where needed and in the correct amounts, minimizing runoff.

Buffer Zones: Establishing vegetated buffer strips around treated fields to intercept runoff and allow for natural degradation and adsorption of the herbicide before it reaches water bodies.

Container Management: Implementing programs for the safe disposal and recycling of pesticide containers to prevent them from becoming sources of contamination. worldbank.org

For contaminated sites, BMPs would involve thorough site assessment to delineate the extent of contamination, followed by the selection of an appropriate and integrated remediation strategy. sprep.orgeuropa.eu

Assessment of Remediation Efficacy and Environmental Impact Reduction

Assessing the effectiveness of any remediation effort is critical to ensure that the cleanup goals are met and that the environmental impact is genuinely reduced. This assessment typically involves a multi-faceted approach.

Monitoring of Contaminant Levels:

The primary measure of remediation efficacy is the reduction in the concentration of the target contaminant, in this case, this compound. This requires a robust monitoring program with regular sampling of soil and/or water from the contaminated site. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are used to quantify the concentration of this compound and its degradation products over time. researchgate.netresearchgate.net A successful remediation project will show a significant and sustained decrease in contaminant levels to below regulatory standards or risk-based targets.

Toxicity Assessment:

Environmental Impact Assessment of the Remediation Process Itself:

It is also important to consider the environmental footprint of the remediation technology itself. For example, chemical-intensive processes might generate their own waste streams that need to be managed. A comprehensive assessment would evaluate the energy consumption, greenhouse gas emissions, and secondary waste generation associated with the remediation project. The goal is to select a remediation strategy that provides the best net environmental benefit. triuminc.com

Resistance Evolution in Target Biota to Anilofos Oxon

Documentation and Characterization of Anilofos (B1665504) Oxon Resistance in Weed Populations

While resistance to numerous herbicide classes is extensively documented across various weed species globally, specific and well-characterized instances of resistance to anilofos in weed populations are not widely reported in scientific literature. hh-ra.org In some cases, weed populations that have developed resistance to other herbicides have been found to remain susceptible to anilofos. For instance, a 2025 study on 46 populations of Leptochloa chinensis (Chinese sprangletop) in China's Jiangsu Province found that while many populations were resistant to the ACCase inhibitor cyhalofop-butyl, they were all susceptible to anilofos. frontiersin.orgfrontiersin.org

Furthermore, anilofos has been effectively used as a synergist to overcome resistance to other herbicides. In propanil-resistant barnyardgrass (Echinochloa colona), resistance is conferred by elevated levels of an aryl acylamidase (AAA) enzyme that detoxifies propanil (B472794). fao.org Organophosphate compounds like anilofos can inhibit this AAA enzyme, thereby restoring the effectiveness of propanil against these resistant populations. fao.orghh-ra.org This application implies that the target E. colona populations had not developed a significant resistance mechanism against anilofos itself. The lack of extensive reports on anilofos resistance could suggest it is a less common phenomenon, though the potential for its evolution remains.

Biochemical Mechanisms of Resistance

The development of resistance at the biochemical level can be broadly categorized into two main types: modifications at the herbicide's target site (Target-Site Resistance, TSR) and mechanisms that prevent the herbicide from reaching its target in a toxic form (Non-Target-Site Resistance, NTSR). nih.govresearchgate.net

Target-site resistance is a common mechanism where the herbicide's target protein is altered in such a way that the herbicide can no longer bind to it effectively, without compromising the protein's essential biological function. reactgroup.orgpjoes.com For anilofos oxon, the target is the acetylcholinesterase (AChE) enzyme. researchgate.net Resistance can emerge from mutations in the gene encoding AChE that result in an altered amino acid sequence. pjoes.com This structural change in the enzyme's active site can reduce the binding affinity of this compound, rendering the enzyme, and thus the plant, insensitive to the herbicide's inhibitory action. noblelifesci.commdpi.com While this is a well-established mechanism of resistance for organophosphate insecticides in insects, specific mutations in the AChE gene of weed species conferring resistance to this compound are not detailed in the available research.

Non-target-site resistance often involves enhanced metabolism, where the resistant plant can detoxify the herbicide at a faster rate than susceptible plants. clemson.edu This prevents the active molecule from accumulating to lethal concentrations at its site of action. gre.ac.uk This detoxification is carried out by several large families of enzymes. nih.gov

Cytochrome P450 Monooxygenases (P450s): These enzymes are critical in the detoxification of a wide range of xenobiotics, including herbicides. researchgate.netresearchgate.net They typically function by oxidizing the herbicide molecule, which can directly inactivate it or make it more water-soluble and susceptible to further degradation or sequestration. researchgate.net

Esterases (ESTs): This group of hydrolase enzymes can break down herbicides containing ester bonds. nih.gov Their involvement is a key mechanism of resistance to organophosphate compounds. d-nb.info

Glutathione (B108866) S-Transferases (GSTs): GSTs catalyze the conjugation of the herbicide molecule with glutathione, a cellular antioxidant. nih.gov This process increases the herbicide's water solubility and marks it for transport and sequestration into the vacuole, effectively neutralizing its toxic potential. pjoes.com

The table below summarizes the roles of these key enzyme families in metabolic resistance.

Enzyme FamilyGeneral Function in DetoxificationRelevance to Organophosphate Resistance
Cytochrome P450s Catalyze oxidative reactions (e.g., hydroxylation) that detoxify or prepare xenobiotics for further metabolism. researchgate.netCan be involved in the breakdown of organophosphate herbicides, reducing the amount that reaches the target site. gre.ac.ukd-nb.info
Esterases (ESTs) Hydrolyze ester linkages within molecules. nih.govDirectly implicated in the detoxification of organophosphate herbicides by cleaving ester bonds. nih.gov
Glutathione S-Transferases (GSTs) Conjugate glutathione to electrophilic compounds, increasing their solubility and facilitating sequestration. nih.govCan detoxify organophosphates by catalyzing their conjugation with glutathione, preventing them from inhibiting AChE. pjoes.comnih.gov

Target Site Modifications (e.g., Acetylcholinesterase Insensitivity)

Genetic Basis of Resistance

The biochemical changes that confer resistance are underpinned by genetic alterations. These can range from subtle changes in a single gene to large-scale genomic rearrangements like gene duplication.

An increase in the amount of a specific protein can lead to resistance. This can be achieved through the duplication of the gene that codes for it, resulting in a higher copy number and subsequent overexpression. nih.gov This mechanism can impact both metabolic enzymes and the herbicide's target site.

Detoxification Enzymes: The duplication of genes encoding P450s or GSTs is a known mechanism for developing metabolic resistance. researchgate.netnih.gov Having more copies of these genes allows the plant to produce a larger quantity of detoxification enzymes, enhancing its capacity to break down the herbicide before it can cause harm. nih.govresearchgate.net

Target Site: While less common, the duplication and overexpression of the target-site gene itself can also confer resistance. nih.gov By producing significantly more of the target protein (e.g., AChE), the plant can withstand standard herbicide application rates as a portion of the target enzymes remain unbound and functional.

Point mutations, specifically non-synonymous single nucleotide polymorphisms (SNPs), are a primary source of target-site resistance. nih.gov An SNP is a change in a single DNA nucleotide that results in the substitution of one amino acid for another in the final protein. researchgate.net

Target-Site Mutations: A point mutation within the active site of the AChE gene can dramatically reduce the binding efficacy of this compound. frontiersin.orgnih.gov The evolution of resistance through this mechanism depends on the initial frequency of the resistance-conferring allele in the weed population. fao.org Even if initially rare, repeated herbicide use selects for these alleles, increasing their frequency over generations. researchgate.net Different mutations within the same gene can result in varied levels of resistance and cross-resistance to other herbicides that share the same target site. nih.gov

Regulatory Mutations: Point mutations can also occur in the promoter or regulatory regions of genes, including those for detoxification enzymes. Such mutations can lead to the upregulation or overexpression of these enzymes, contributing to non-target-site resistance without altering the enzyme's structure. nih.gov

The table below outlines the primary genetic mechanisms of herbicide resistance.

Mechanism TypeGenetic BasisDescription
Target-Site Resistance (TSR) Point Mutations (SNPs)A mutation in the gene encoding the target protein (e.g., AChE) alters the protein's structure, reducing herbicide binding affinity. frontiersin.orgnih.gov
Non-Target-Site Resistance (NTSR) Gene Duplication & OverexpressionAn increased number of copies of a detoxification gene (e.g., P450, GST) leads to higher enzyme production and enhanced herbicide metabolism. nih.govmdpi.com
Non-Target-Site Resistance (NTSR) Regulatory MutationsMutations in the promoter regions of detoxification genes lead to their increased transcription and subsequent overexpression.

Gene Duplication and Overexpression

Strategies for Resistance Management and Sustainable Application

To mitigate the evolution of resistance to this compound and ensure its long-term efficacy, a multi-faceted approach based on integrated weed management (IWM) principles is essential. researchandmarkets.com

Key Resistance Management Strategies:

Herbicide Rotation and Mixtures: The cornerstone of resistance management is the rotation of herbicides with different modes of action. hh-ra.org This prevents the continuous selection for resistance to a single mode of action. Tank-mixing herbicides with different modes of action that are both effective against the target weed can also be a powerful strategy. ucdavis.edu

Integrated Weed Management (IWM): Relying solely on herbicides for weed control is a major driver of resistance. researchandmarkets.com IWM involves the integration of multiple control tactics, including:

Cultural Practices: Crop rotation, use of competitive crop cultivars, and optimized planting dates and densities can help suppress weed populations.

Mechanical Control: Tillage and manual weeding can be used to manage weeds and reduce the reliance on herbicides.

Biological Control: The use of natural enemies to suppress weed populations can be a component of an IWM program.

Judicious Use of Herbicides: Herbicides should be applied only when necessary and at the recommended rates. Using reduced rates can contribute to the selection of individuals with partial resistance, potentially leading to the evolution of higher levels of resistance over time. biorxiv.org

Scouting and Monitoring: Regularly scouting fields for weed escapes after herbicide application can help in the early detection of potentially resistant populations. Early detection allows for the implementation of targeted management strategies before the resistant population becomes widespread.

The sustainable application of this compound, and indeed any herbicide, is dependent on its responsible use within a comprehensive IWM framework. worldbank.org By diversifying weed control methods and minimizing the selection pressure for resistance, the utility of this and other herbicides can be preserved for future agricultural productivity. researchandmarkets.comworldbank.org

Table 2: Components of an Integrated Weed Management Program for Sustainable this compound Application

Management ComponentStrategyRationale for Resistance Management
Chemical Control Rotate anilofos with herbicides having different modes of action.Prevents continuous selection pressure from a single herbicide class.
Use tank-mixtures of effective herbicides with different modes of action.Increases the number of mechanisms a weed must overcome to survive.
Cultural Control Implement crop rotation.Disrupts weed life cycles and reduces the dominance of specific weed species.
Optimize crop planting density and row spacing.Enhances crop competitiveness against weeds.
Mechanical Control Utilize tillage where appropriate.Directly removes weeds and can bury weed seeds.
Monitoring Conduct regular field scouting.Enables early detection and management of resistant weed patches.

Computational and Theoretical Studies of Anilofos Oxon

Molecular Docking and Dynamics Simulations of Enzyme Interactions

The primary mechanism of toxicity for organophosphate compounds like Anilofos (B1665504) Oxon is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a ligand, such as Anilofos Oxon, and its target enzyme at an atomic level. nih.govnumberanalytics.com

Molecular docking predicts the preferred orientation and binding affinity of the inhibitor within the enzyme's active site. mdpi.comnih.gov For AChE, the active site contains a catalytic triad (B1167595) (Serine, Histidine, Glutamate) and a peripheral anionic site (PAS). mdpi.commdpi.com The oxon form of organophosphates is known to bind irreversibly by covalently phosphorylating the hydroxyl group of the active site serine residue. nih.gov A docking simulation of this compound into the AChE active site would model this interaction, calculating a binding energy score and identifying key amino acid residues that stabilize the complex through hydrophobic or hydrogen bond interactions. nih.govnih.gov

Following docking, molecular dynamics simulations can be employed to study the stability of the enzyme-inhibitor complex over time and to observe conformational changes in the protein upon binding. numberanalytics.comlabxing.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of how the complex behaves in a simulated aqueous environment. labxing.comnih.gov This can reveal, for instance, how the binding of this compound might alter the flexibility of loops near the active site or allosterically affect other parts of the enzyme. labxing.com

While specific docking studies for this compound are not prevalent in public literature, research on the parent compound, Anilofos, has established its potent inhibitory activity against both AChE and BChE, with a preference for BChE. researchgate.net This inhibitory action is mediated by its in vivo conversion to this compound.

Table 1: In Vitro Cholinesterase Inhibition by Anilofos
EnzymeIC50 Value (μM)Source
Acetylcholinesterase (AChE)25 researchgate.net
Butyrylcholinesterase (BChE)6.4 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Ecotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or environmental fate. polimi.itnih.gov These models are used extensively in toxicology and environmental science to predict the properties of chemicals, reducing the need for extensive experimental testing. nih.govnih.gov

For this compound, QSAR models can predict key parameters related to its environmental impact, such as its toxicity to aquatic organisms (e.g., fish LC50) or its rate of degradation in soil. The process involves:

Data Collection : Gathering experimental data for a set of structurally similar compounds (e.g., other organophosphates). polimi.it

Descriptor Calculation : Calculating numerical values, or "descriptors," that represent the physicochemical properties of the molecules. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). researchgate.net

Model Development : Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation linking the descriptors to the observed activity or property. nih.govnih.gov

Validation : Rigorously testing the model's stability and predictive power using internal and external validation sets. nih.gov

A study involving 57 organophosphorus compounds, including the parent Anilofos, used QSAR to classify them based on toxicity. polimi.it Such models, once established, could be used to predict the toxicity class of this compound.

Table 2: Physicochemical Properties of Anilofos Used as QSAR Descriptors
PropertyValueSource
Molecular FormulaC13H19ClNO3PS2 nih.gov
Molecular Weight367.9 g/mol nih.gov
logP (Octanol-Water Partition Coefficient)3.8 nih.gov
Water Solubility9.4 mg/L wikipedia.org

Environmental Fate Modeling and Prediction (e.g., Transport, Degradation Rates)

Environmental fate models simulate the transport, distribution, and degradation of chemicals in the environment. researchgate.net These models are crucial for assessing the potential for water and soil contamination by pesticides and their transformation products (TPs). researchgate.netfrontiersin.org For Anilofos, the formation of this compound is a key transformation that must be considered in any comprehensive fate assessment, as the oxon may have different mobility and persistence characteristics than the parent compound. researchgate.net

Models like the Pesticide Leaching Model (PELMO) and HYDRUS are used in regulatory assessments and can simulate the movement of pesticides through the soil profile. frontiersin.org They incorporate processes such as:

Adsorption/Desorption : The binding of the chemical to soil particles, which is influenced by properties like the organic carbon-water (B12546825) partition coefficient (Koc).

Degradation : The breakdown of the chemical over time, typically modeled as a first-order process with a defined half-life (DT50). cabidigitallibrary.org

Transport : Movement with soil water (leaching) or surface water (runoff).

The parent compound, Anilofos, is known to be moderately persistent in soil, with a half-life of around 38 days, though this can be much shorter in flooded conditions. wikipedia.org A complete environmental model would simulate the degradation of Anilofos, the formation rate of this compound, and the subsequent degradation and transport of the oxon itself. researchgate.net Such models can predict the potential concentration of this compound reaching groundwater or surface water bodies under various agricultural scenarios. frontiersin.org

Table 3: Environmental Fate Parameters for Anilofos
ParameterValueSignificanceSource
Soil Half-Life (DT50)~38 days (aerobic)Measures persistence in soil. wikipedia.org
Aqueous Photolysis Half-Life3.5 daysMeasures breakdown in water by sunlight. herts.ac.uk
Volatility (Vapor Pressure)2.2 mPaIndicates low tendency to enter the atmosphere. wikipedia.org

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study chemical reactions at the electronic level. nih.govmdpi.com These methods can elucidate reaction pathways, determine the structures of transition states, and calculate reaction energies and activation barriers, providing fundamental insights into chemical reactivity. nih.gov

For this compound, two key reactions are of interest for quantum chemical study:

Formation from Anilofos : The most critical reaction is the oxidative desulfuration that converts the P=S bond of Anilofos to the P=O bond of this compound. This is a metabolic activation step often catalyzed by cytochrome P450 enzymes. researchgate.net Quantum calculations could model this reaction to understand its energetics and the electronic changes that make the oxon form a more potent electrophile and, therefore, a better inhibitor of AChE.

Degradation : The hydrolysis of the phosphate (B84403) ester bonds in this compound is its primary degradation pathway. Quantum chemical calculations can model the mechanism of this hydrolysis under different pH conditions (neutral, acid- or base-catalyzed), predicting the activation energies for the breakdown of the molecule into less toxic products.

These theoretical calculations provide a molecular-level understanding that complements experimental observations and can aid in predicting the stability and reactivity of the compound. lcms.cz

Table 4: Applications of Quantum Chemical Calculations for this compound
Computational MethodPredicted PropertyApplication
Density Functional Theory (DFT)Optimized molecular geometry, bond energiesUnderstanding molecular stability.
DFT/Transition State TheoryReaction energy barriers, transition state structuresElucidating mechanisms of formation and degradation.
Time-Dependent DFT (TD-DFT)Electronic excitation energies, UV-Vis spectraPredicting photochemical degradation pathways.
Molecular Electrostatic Potential (MEP)Electron density distribution, sites for nucleophilic/electrophilic attackIdentifying reactive sites for enzyme binding or degradation.

Future Research Directions and Unaddressed Challenges in Anilofos Oxon Studies

Elucidating Novel Environmental Transformation Pathways

The transformation of anilofos (B1665504) to anilofos oxon is a key activation step, but the subsequent environmental fate of this compound is not fully understood. nih.govresearchgate.net Research into the degradation of related organophosphates shows that transformation is influenced by processes like hydrolysis and photolysis. ucanr.edunih.govajol.info For instance, the organophosphate phoxim (B1677734) is unstable in water, with degradation increasing at higher pH levels. nih.gov Similarly, chlorpyrifos (B1668852), another organophosphate, degrades via hydrolysis and photolysis, with its oxon form (chlorpyrifos-oxon) also being a known transformation product. ajol.infoepa.gov

Future research should prioritize the study of this compound's degradation under various environmental conditions. Key unaddressed areas include:

Hydrolytic Stability: Determining the rate of hydrolysis of this compound at different pH levels and temperatures relevant to environmental conditions, as seen in studies of phoxim and chlorpyrifos. nih.govajol.info

Photodegradation: Investigating the role of direct and indirect photolysis in the breakdown of this compound. ucanr.edu Studies on chlorpyrifos indicate that photosensitizers like nitrate (B79036) ions can enhance degradation. ajol.info It is crucial to determine if similar mechanisms apply to this compound.

Identification of Novel Metabolites: While chloroaniline is a known end product of anilofos degradation, the complete pathway, especially from the oxon form, needs to be mapped. cambridge.org Research on chlorpyrifos-oxon has identified major transformation products, highlighting the need for similar detailed analysis for this compound. epa.gov

Identifying and Characterizing Undiscovered Microbial Degraders

Microbial degradation is a primary route for the dissipation of organophosphate pesticides from the environment. mdpi.commbl.or.kr While studies have identified microorganisms capable of degrading parent compounds like anilofos and chlorpyrifos, the specific microbial consortia and enzymes that act on this compound are largely uncharacterized. mbl.or.krnih.gov The cyanobacterium Synechocystis sp. strain PUPCCC 64 has been shown to tolerate and mineralize the parent anilofos. nih.gov Numerous bacterial and fungal genera have demonstrated the ability to degrade other pesticides, suggesting a potential for bioremediation. mdpi.comnih.govresearchgate.net

Future research should focus on:

Isolation and Screening: Isolating novel microbial strains from anilofos-contaminated soils and water bodies with the specific ability to degrade this compound. Genera like Pseudomonas, Bacillus, Aspergillus, and Penicillium are promising candidates based on their known capabilities with other organophosphates. mdpi.commbl.or.krchem-soc.si

Enzyme Characterization: Identifying and characterizing the specific enzymes, such as phosphotriesterases (PTEs) and organophosphorus hydrolases (OPHs), responsible for the breakdown of this compound. mbl.or.kr

Metabolic Pathway Elucidation: Mapping the complete metabolic pathways used by these microorganisms to detoxify this compound, providing a foundation for developing effective bioremediation strategies. mbl.or.kr

Table 1: Potential Microbial Genera for this compound Degradation This table is based on microorganisms known to degrade other organophosphate pesticides and represents potential candidates for future research on this compound.

Microbial Kingdom Potential Genera Reference for Degrading Other Organophosphates
Bacteria Pseudomonas mdpi.commbl.or.kr
Bacillus mdpi.commbl.or.kr
Achromobacter chem-soc.si
Flavobacterium researchgate.net
Arthrobacter mbl.or.kr
Sphingomonas mbl.or.kr
Enterobacter mbl.or.kr
Fungi Aspergillus mdpi.comnih.gov
Penicillium mdpi.comchem-soc.si
Trichoderma mdpi.commdpi.com
Fusarium nih.gov

Developing Advanced Sensing and Monitoring Technologies for Environmental Residues

Effective risk assessment and management require sensitive and reliable methods for detecting anilofos and its oxon metabolite in environmental matrices. Current analytical methods often rely on laboratory-based techniques like liquid chromatography-mass spectrometry. nih.gov While precise, these methods can be time-consuming and not suitable for rapid, in-field monitoring. The development of advanced sensing technologies is a critical challenge. Future research efforts should be directed towards creating portable, cost-effective, and highly selective sensors for real-time detection of this compound residues in soil and water. Innovations in biosensors, nanosensors, and electrochemical sensors could provide the necessary tools for widespread environmental monitoring. giiresearch.com

Investigating Synergistic and Antagonistic Interactions with Other Environmental Contaminants

In agricultural ecosystems, pesticides are rarely present in isolation. awsjournal.org Anilofos and its oxon form can co-exist with other herbicides, insecticides, and environmental pollutants like heavy metals. cabidigitallibrary.orgnih.gov These mixtures can lead to complex interactions, resulting in synergistic (greater than additive) or antagonistic (less than additive) effects. awsjournal.orgawsjournal.org For example, a study on rats showed that co-exposure to arsenic and anilofos produced additive or synergistic effects on developmental toxicity. nih.gov Another study indicated that malathion (B1675926) pretreatment could enhance the oxidative damage caused by anilofos in the brain. researchgate.net The interaction of herbicide mixtures can also vary, with some combinations leading to synergism and others to antagonism depending on the specific chemicals, doses, and weed species. awsjournal.org

Key research questions that remain unaddressed include:

How does the presence of other common rice paddy herbicides (e.g., propanil (B472794), ethoxysulfuron) affect the transformation rate and persistence of this compound? cabidigitallibrary.orgawsjournal.org

Do mixtures of this compound with other contaminants result in synergistic toxicity to non-target organisms like aquatic invertebrates, soil microbes, and amphibians? researchgate.net

Can the presence of other chemicals inhibit or accelerate the microbial degradation of this compound? awsjournal.org

Table 2: Examples of Studied Interactions with Anilofos and Other Organophosphates

Interacting Chemicals Organism/System Observed Effect Reference
Anilofos and Arsenic Rats (developmental) Additive or Synergistic Toxicity nih.gov
Anilofos and Malathion Rats (biochemical) Enhanced Oxidative Damage (Synergism) researchgate.net
Anilofos + Ethoxysulfuron Weeds in Rice Effective Weed Control (Additive/Synergistic) cabidigitallibrary.org
Propanil and Piperophos/Anilofos Propanil-resistant Junglerice Improved Weed Control (Synergism) awsjournal.org

Exploring Sustainable Alternatives and Integrated Pest Management Strategies

The reliance on chemical herbicides raises concerns about environmental health and the development of herbicide resistance. giiresearch.comgrowiwm.org A significant challenge is to develop and implement sustainable weed management strategies that reduce the need for herbicides like anilofos. giiresearch.comjustdial.com Integrated Pest Management (IPM), also referred to as Integrated Weed Management (IWM), offers a framework for combining multiple control tactics. growiwm.orgeos.comnsw.gov.au

Future research and implementation should focus on:

Non-Chemical Control Methods: Investigating and optimizing non-chemical weed control methods suitable for rice cultivation, such as mulching, mechanical weeding, and water management. eos.comnsw.gov.au

Bio-based Alternatives: Developing and evaluating bio-based herbicides or promoting the use of allelopathic cover crops that can suppress weeds targeted by anilofos. giiresearch.com

Optimized IPM Programs: Designing and validating IPM programs specifically for rice ecosystems that integrate cultural practices (e.g., crop rotation, planting density), biological controls, and the judicious use of selective herbicides as a last resort. justdial.comeos.comucanr.edu

Addressing Data Gaps in Long-Term Ecotoxicological Impacts on Ecosystems

While some acute toxicity data for anilofos exists, there is a significant lack of information on the long-term, chronic, and sub-lethal effects of this compound on ecosystem structure and function. herts.ac.ukmdpi.com Pesticides can cause a range of adverse ecological effects, including alterations in the food chain and damage to non-target organisms. mdpi.com The persistence of such chemicals, even at low concentrations, can have lasting consequences. researchgate.net

Critical data gaps that require urgent attention include:

Chronic Toxicity Studies: Conducting long-term studies on a wider range of non-target organisms (e.g., amphibians, fish, soil invertebrates, pollinators) to assess the chronic toxicity of environmentally relevant concentrations of this compound.

Bioaccumulation Potential: Determining the potential for this compound to bioaccumulate in food webs, which could lead to biomagnification and pose a risk to higher trophic levels.

Endocrine Disruption: Evaluating the potential for this compound to act as an endocrine-disrupting chemical in wildlife, an area with significant data gaps for many pesticides.

Addressing these unaddressed challenges through focused research is essential for a complete understanding of the environmental risks posed by this compound and for developing sustainable agricultural practices that protect both crop yields and ecosystem integrity. giiresearch.comontosight.ai

Q & A

Q. What is the biochemical mechanism of Anilofos Oxon as a herbicide in target plant species?

this compound inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis, disrupting membrane formation in susceptible grasses and weeds. To validate this mechanism, researchers can:

  • Conduct in vitro enzyme assays using purified ACCase exposed to varying this compound concentrations .
  • Measure lipid depletion in treated plants via gas chromatography-mass spectrometry (GC-MS) .
  • Compare results with organophosphate-sensitive and resistant plant variants to confirm specificity .

Q. What standardized analytical methods are used to quantify this compound residues in environmental samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity for trace residues. Key steps include:

  • Sample preparation using solid-phase extraction (SPE) with C18 cartridges .
  • Calibration with certified reference materials stored at 0–6°C to prevent degradation .
  • Validation via spike-recovery tests in matrices like soil, water, and plant tissues to ensure accuracy (±5% error margin) .

Q. How does this compound affect non-target aquatic organisms?

Sublethal effects on species like Clarias batrachus (catfish) and cyanobacteria include altered buccal movement, reduced photosynthetic pigments, and oxidative stress. Researchers can:

  • Expose organisms to graded concentrations (e.g., 2.5–10.0 mg/L) and monitor behavioral changes via video tracking .
  • Quantify chlorophyll-a degradation spectrophotometrically (absorbance at 663 nm) .
  • Measure superoxide dismutase (SOD) and catalase activity to assess oxidative stress .

Advanced Research Questions

Q. How should experimental designs account for variability in this compound’s efficacy across field conditions?

Field trials must control for soil pH, organic matter content, and microbial activity, which influence herbicide degradation. Methodologies include:

  • Replicated split-plot designs with randomized herbicide application rates (e.g., 0.4–1.0 kg/ha) .
  • Pre-treatment soil analysis for baseline physicochemical properties .
  • Post-hoc regression analysis to identify covariates affecting weed control efficacy (e.g., rainfall, temperature) .

Q. What strategies resolve contradictions in reported environmental half-lives of this compound?

Discrepancies often arise from differing soil types or analytical methods. To address this:

  • Conduct parallel experiments in standardized OECD soils (e.g., loamy sand vs. clay) under controlled lab conditions .
  • Use isotopically labeled this compound (e.g., ¹⁴C) to track degradation pathways via liquid scintillation counting .
  • Perform meta-analysis of existing studies to identify confounding variables (e.g., microbial diversity) .

Q. Which in vitro models best elucidate synergistic interactions between this compound and other agrochemicals?

Liver microsomal assays (e.g., rat S9 fractions) are effective for studying metabolic interactions. Protocols involve:

  • Co-incubating this compound with cytochrome P450 inhibitors (e.g., ketoconazole) to identify detoxification pathways .
  • Measuring cytotoxicity via MTT assays in hepatocyte cell lines exposed to herbicide mixtures .
  • Statistical modeling using factorial designs to quantify additive vs. antagonistic effects .

Methodological Considerations

  • Data Interpretation : Use ANOVA for dose-response studies and Tukey’s HSD post-hoc tests to compare treatment groups .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicology testing to ensure reproducibility and regulatory acceptance .
  • Literature Synthesis : Systematically review databases like Web of Science using keywords "this compound" AND ("degradation" OR "toxicity") to identify knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.